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Introduction
Genetically encoded fluorescent proteins (FPs) have become indispensable tools for

visualizing and quantifying cellular processes in real-time. Among these, red fluorescent

proteins (RFPs) are particularly valuable for multicolor imaging and deep-tissue applications

due to their longer excitation and emission wavelengths, which minimize phototoxicity and

background autofluorescence.[1] This guide provides a comprehensive overview of mRuby, a

bright monomeric red fluorescent protein, and its enhanced variants.

mRuby was engineered from the tetrameric protein eqFP611, isolated from the sea anemone

Entacmaea quadricolor.[1] Its development marked a significant step forward by providing a

truly monomeric RFP with excellent brightness, a large Stokes shift, and exceptional pH

stability, making it a versatile tool for a wide range of applications in cellular and molecular

biology.[1][2]

Core Properties and Quantitative Data
mRuby and its successors, mRuby2 and mRuby3, were developed to overcome limitations of

earlier RFPs, such as oligomerization and suboptimal photophysical properties.[3][4] The

engineering efforts focused on improving monomericity, brightness, and photostability.
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The key characteristics of the mRuby family of proteins are summarized below. These

properties make them suitable for demanding applications, including live-cell imaging and

Förster Resonance Energy Transfer (FRET).

Property mRuby mRuby2 mRuby3 Unit
Reference(s
)

Excitation

Max (λex)
558 ~558 ~559 nm [1][3]

Emission

Max (λem)
605 ~605 ~605 nm [1][3]

Stokes Shift 47 ~47 ~46 nm [1]

Molar

Extinction

Coefficient (ε)

112,000 113,000 135,000 M⁻¹cm⁻¹ [1][3]

Quantum

Yield (QY)
0.35 0.38 0.39 - [1][3]

Brightness (ε

× QY / 1000)
39.2 42.9 52.7 - [1][3]

Photostability Moderate Improved
High (200% >

mRuby2)
- [3][4]

Maturation

(t₁/₂) at 37°C
2.8 - - hours [1]

Oligomeric

State
Monomer Monomer Monomer - [1][3]

pKa 4.4 - - - [5]

Fluorescence

Lifetime
2.6 - - ns [1]
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The creation of mRuby was a multi-step protein engineering endeavor aimed at converting the

obligate tetramer eqFP611 into a functional monomer.[1] This process involved breaking the

subunit interfaces, followed by extensive mutagenesis to restore fluorescence and improve

folding.

From Tetramer to Monomer: The Engineering Pathway of
mRuby
The initial challenge in engineering a monomeric version of eqFP611 was the loss of

fluorescence upon disrupting the oligomeric interfaces.[6] The development pathway involved:

Interface Disruption: Introduction of key mutations known to break the A/B and A/C subunit

interactions in related tetrameric FPs.[6]

Directed Evolution: Seven rounds of random mutagenesis and four rounds of multi-site-

directed mutagenesis were performed to recover brightness and enhance proper folding of

the monomeric variant.[1]

Targeting Signal Removal: A cryptic peroxisomal targeting signal (PTS) at the C-terminus of

eqFP611 was identified and removed to ensure even cytosolic distribution.[2][7]

Codon Optimization: The final mRuby sequence was codon-optimized for efficient

expression in mammalian systems, resulting in a 5- to 8-fold increase in fluorescence signal

in HEK293 cells.[1]

This extensive engineering process resulted in a final mRuby protein with 28 amino acid

substitutions and a four-residue truncation compared to the original eqFP611.[1]
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Engineering pathway from tetrameric eqFP611 to monomeric mRuby.
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mRuby's unique properties make it a powerful tool for a variety of applications.

Subcellular Localization: As a monomer, mRuby is an excellent fusion tag for labeling

proteins and organelles without causing aggregation or mislocalization. It has been

successfully used to visualize the endoplasmic reticulum, microtubules, and peroxisomes.[1]

[8]

Multi-Color Imaging: The red-shifted spectrum of mRuby allows it to be used alongside cyan,

green, and yellow FPs with minimal spectral overlap.

FRET-Based Biosensors: mRuby and its variants are highly effective FRET acceptors. The

Clover-mRuby2 pair, for instance, has one of the highest Förster radii (r₀ = 6.3 nm) of any

FRET pair, enabling the development of highly sensitive biosensors for detecting kinase

activity, ion concentrations, and protein-protein interactions.[3][9] The large spectral

separation between the green donor (Clover) and red acceptor (mRuby) minimizes donor

bleedthrough and direct acceptor excitation.[10]

Principle of Clover-mRuby FRET
Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer process between

a donor fluorophore and an acceptor fluorophore. When the donor (e.g., Clover) is excited, it

can transfer its energy to a nearby acceptor (e.g., mRuby2/3) if they are within a specific

distance (typically 1-10 nm) and their emission/excitation spectra overlap.[11] This results in

quenched donor fluorescence and sensitized acceptor emission, which can be measured to

report on molecular proximity.
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The principle of Förster Resonance Energy Transfer (FRET) using Clover and mRuby.

Experimental Protocols
Detailed protocols should be optimized for specific cell lines and experimental goals. The

following provides a generalized methodology based on cited literature.

Plasmid Construction and Transfection
Vector Design: The mRuby coding sequence can be cloned into a mammalian expression

vector (e.g., pcDNA3.1) with appropriate promoters (e.g., CMV). For fusion proteins, mRuby

can be attached to the N- or C-terminus of a protein of interest, often with a flexible peptide

linker (e.g., GGTGGS) to ensure proper folding of both moieties.

Cell Culture: Human Embryonic Kidney (HEK293) or HeLa cells are commonly used.[1][8]

They should be maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented
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with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂

incubator.

Transfection: Cells are typically seeded on glass-bottom dishes or multi-well plates to reach

70-90% confluency on the day of transfection. Transfection can be performed using standard

lipid-based reagents (e.g., Lipofectamine) according to the manufacturer's protocol.

Expression of the fluorescent fusion protein is typically sufficient for imaging 24-48 hours

post-transfection.[8]

Fluorescence Microscopy and Imaging
Instrumentation: Imaging can be performed on a variety of systems, including widefield

epifluorescence, laser-scanning confocal, or spinning-disk confocal microscopes.[1][8]

Excitation and Emission: For mRuby, excitation is typically achieved using a 558 nm or 561

nm laser line.[1] Emission is collected through a bandpass filter centered around 605-680

nm.[1] For multi-color imaging with a green FP like EGFP, EGFP can be excited at 488 nm

and its emission collected between 500-550 nm.[1]

Live-Cell Imaging: For live-cell experiments, maintain cells at 37°C and 5% CO₂ using a

stage-top incubator. Use minimal laser power to reduce phototoxicity and photobleaching,

especially for long time-lapse experiments.

Spectroscopic Characterization (In Vitro)
Protein Purification: Express mRuby in E. coli (e.g., JM109(DE3) strain) and purify the

protein using Ni-NTA affinity chromatography if a His-tag is included.

Spectral Measurement: Record absorption spectra on a spectrophotometer and fluorescence

excitation/emission spectra on a spectrofluorometer.[1]

Maturation Assay: To determine the maturation half-time, monitor the increase in

fluorescence emission at 605 nm over time for a purified protein solution kept at 37°C.[1]

General Experimental Workflow for Cellular Imaging
The process of using mRuby as a cellular marker involves several key stages, from initial

plasmid design to final image analysis.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://journals.plos.org/plosone/article/figures?id=10.1371/journal.pone.0004391
https://pmc.ncbi.nlm.nih.gov/articles/PMC2633614/
https://journals.plos.org/plosone/article/figures?id=10.1371/journal.pone.0004391
https://pmc.ncbi.nlm.nih.gov/articles/PMC2633614/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2633614/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2633614/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2633614/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2633614/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1177709?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation

Data Acquisition

Analysis

1. Plasmid Design
- Fuse mRuby to gene of interest

- Select mammalian expression vector

2. Cell Culture
- Plate cells (e.g., HeLa, HEK293)

on glass-bottom dish

3. Transfection
- Introduce plasmid into cells

- Incubate for 24-48 hours

4. Fluorescence Microscopy
- Excite at ~560 nm

- Collect emission at >600 nm

5. Image Processing & Analysis
- Quantify localization, intensity, or FRET

Click to download full resolution via product page

A typical experimental workflow for imaging mRuby fusion proteins in mammalian cells.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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